![molecular formula C19H20ClFN2O3 B2638158 N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1790195-76-4](/img/structure/B2638158.png)
N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide, also known as CFHPPO, is a chemical compound that has been the subject of extensive scientific research. This compound has shown potential as a therapeutic agent due to its unique properties and mechanism of action.
Scientific Research Applications
Structural Analysis and Supramolecular Architecture
One study details the crystal structure of an N,N'-bis(substituted)oxamide compound, highlighting the orientation between the chlorohydroxyphenyl ring and the oxalamide unit, along with the formation of a three-dimensional supramolecular structure through classical hydrogen bonds (Wang et al., 2016). This suggests that compounds with oxalamide linkages can form intricate hydrogen-bonded networks, which could be relevant for designing new materials with specific properties.
Synthetic Methodologies
Research into the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, including a novel one-pot synthetic approach, presents a methodology potentially applicable to similar compounds (Mamedov et al., 2016). This method's operational simplicity and high yield could be useful for synthesizing compounds with similar functional groups for various applications.
Biological and Pharmacological Applications
Although specific biological activities for "N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide" were not identified, related structures show promise in fields like antimicrobial activity, suggesting potential research directions for exploring the biological applications of such compounds (Ahsan et al., 2016).
Molecular Interactions and Binding Studies
Studies on the binding interactions of similar compounds with DNA, along with their cytotoxic activities, suggest that compounds featuring oxalamide groups, chloro-, and fluoro-substituted phenyl rings might have applications in developing anticancer agents or in studying the molecular basis of drug-DNA interactions (Cui et al., 2011).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c20-16-12-15(6-7-17(16)21)23-19(26)18(25)22-10-8-14(9-11-24)13-4-2-1-3-5-13/h1-7,12,14,24H,8-11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZOLPALMVVXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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